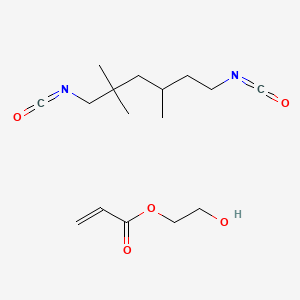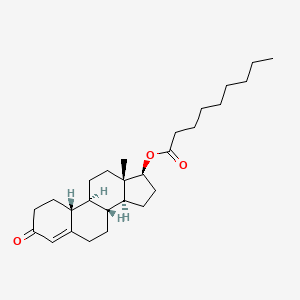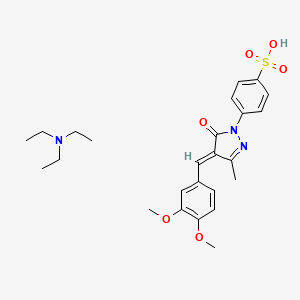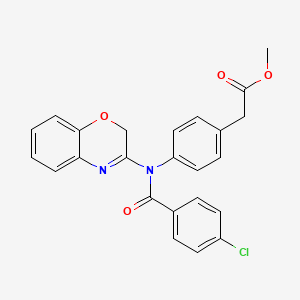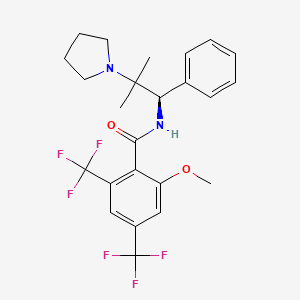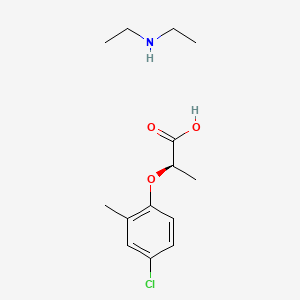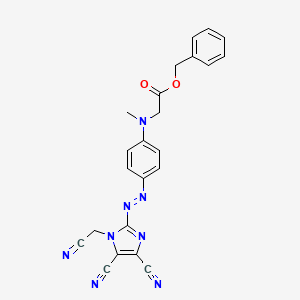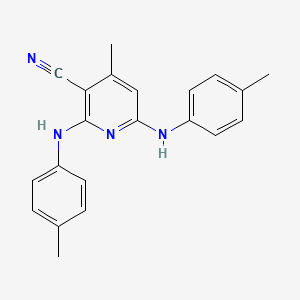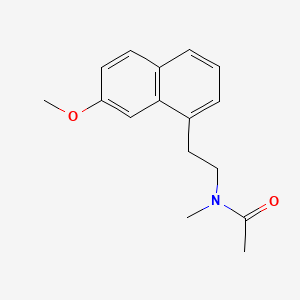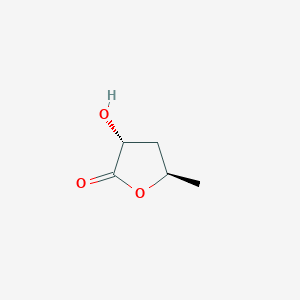
trans-2-Hydroxy-4-pentanolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Hydroxy-4-pentanolide: is a chemical compound that belongs to the class of lactones Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities this compound is characterized by its unique structure, which includes a hydroxyl group and a lactone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Hydroxy-4-pentanolide can be achieved through several methods. One common approach involves the oxidative cyclization of 5-hydroxy-1-alkenes using molecular oxygen in the presence of a cobalt (II) complex as a catalyst . This method provides high yields and excellent stereoselectivity for the trans configuration of the product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to ensure high efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-Hydroxy-4-pentanolide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The lactone ring can be reduced to form diols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification and etherification reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
trans-2-Hydroxy-4-pentanolide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of trans-2-Hydroxy-4-pentanolide involves its interaction with specific molecular targets and pathways. The hydroxyl group and lactone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
3-Hydroxy-4-pentanolide: Another lactone with a similar structure but different stereochemistry.
4-Hydroxy-5-pentanolide: A related compound with an additional hydroxyl group.
Uniqueness: trans-2-Hydroxy-4-pentanolide is unique due to its specific trans configuration and the presence of both a hydroxyl group and a lactone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
34644-79-6 |
|---|---|
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
(3R,5R)-3-hydroxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-2-4(6)5(7)8-3/h3-4,6H,2H2,1H3/t3-,4-/m1/s1 |
Clé InChI |
XHMUCGPKDKCFHL-QWWZWVQMSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](C(=O)O1)O |
SMILES canonique |
CC1CC(C(=O)O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


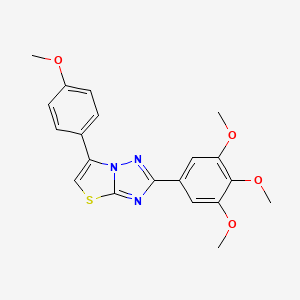
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-(adamantane-1-carbonylamino)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B15187644.png)
